Cas no 887411-24-7 (1-(1H-pyrrol-2-yl)ethan-1-amine)
1-(1H-pyrrol-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-Pyrrol-2-yl)ethanamine
- SCHEMBL4581201
- EN300-120535
- AKOS016044940
- AKOS002671583
- CS-0224711
- 887411-24-7
- SB63079
- Z1198171808
- 1-(1H-pyrrol-2-yl)ethan-1-amine
-
- Inchi: 1S/C6H10N2/c1-5(7)6-3-2-4-8-6/h2-5,8H,7H2,1H3
- InChI Key: KYCDNQPIQHCAFW-UHFFFAOYSA-N
- SMILES: N1C=CC=C1C(C)N
Computed Properties
- Exact Mass: 110.084398327g/mol
- Monoisotopic Mass: 110.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 225.4±15.0 °C at 760 mmHg
- Flash Point: 112.8±7.6 °C
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
1-(1H-pyrrol-2-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1H-pyrrol-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530268-10mg |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B530268-50mg |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B530268-100mg |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM307779-1g |
1-(1H-Pyrrol-2-yl)ethanamine |
887411-24-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-120535-0.05g |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 95% | 0.05g |
$182.0 | 2023-07-07 | |
| Enamine | EN300-120535-0.1g |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 95% | 0.1g |
$272.0 | 2023-07-07 | |
| Enamine | EN300-120535-0.25g |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 95% | 0.25g |
$389.0 | 2023-07-07 | |
| Enamine | EN300-120535-0.5g |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 95% | 0.5g |
$613.0 | 2023-07-07 | |
| Enamine | EN300-120535-1.0g |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 95% | 1.0g |
$785.0 | 2023-07-07 | |
| Enamine | EN300-120535-2.5g |
1-(1H-pyrrol-2-yl)ethan-1-amine |
887411-24-7 | 95% | 2.5g |
$1539.0 | 2023-07-07 |
1-(1H-pyrrol-2-yl)ethan-1-amine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-(1H-pyrrol-2-yl)ethan-1-amine
1-(1H-Pyrrol-2-yl)ethan-1-amine Professional Introduction
The compound with CAS No. 887411-24-7, commonly referred to as 1-(1H-pyrrol-2-yl)ethan-1-amine, is a fascinating organic compound that has garnered significant attention in both academic and industrial research. This molecule, characterized by its unique structure featuring a pyrrole ring and an amine group, has demonstrated versatile applications across various fields. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with 1-(1H-pyrrol-2-yl)ethan-1-amine.
Chemical Structure and Properties
1-(1H-Pyrrol-2-yl)ethan-1-amine consists of a pyrrole ring (a five-membered aromatic heterocycle containing one nitrogen atom) attached to an ethylamine group. The molecule's structure allows for significant conjugation, which influences its electronic properties. This compound is known for its moderate solubility in organic solvents and its ability to participate in various chemical reactions due to the reactivity of the amine group and the aromaticity of the pyrrole ring.
Recent studies have highlighted the importance of pyrrole derivatives in material science, particularly in the development of conductive polymers and organic semiconductors. The integration of the amine group in 1-(1H-pyrrol-2-yl)ethan-1-amine enhances its potential for use in such applications by introducing additional functional groups that can be further modified or cross-linked.
Synthesis and Characterization
The synthesis of 1-(1H-pyrrol-2-yl)ethan-1-amine typically involves a multi-step process that begins with the preparation of pyrrole derivatives. One common method includes the reaction of pyrrole with an appropriate alkylation agent followed by reduction or substitution to introduce the amine functionality. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are frequently employed to confirm the structure of 887411-24-7. These analyses provide critical insights into the compound's purity, stability, and reactivity under different conditions.
Applications in Research and Industry
Pyrrole-based compounds, including 887411-24, have found extensive use in pharmaceutical research due to their potential as bioactive agents. Recent studies have explored their role as inhibitors of enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The amine group in 8874, which can act as a hydrogen bond donor or acceptor, plays a crucial role in these interactions.
In addition to pharmaceutical applications, pyrrole derivatives are increasingly being utilized in materials science. For instance, they serve as precursors for conducting polymers like polypyrrole (PPy), which are employed in flexible electronics, sensors, and energy storage devices. The integration of functional groups such as those present in 8874, enhances the versatility of these materials by enabling tailored electronic properties.
Recent Research Developments
Recent research has focused on optimizing the synthesis and functionalization of pyrrole-based compounds, including 8874, to enhance their performance in specific applications. For example, researchers have explored the use of microwave-assisted synthesis techniques to accelerate reaction times while maintaining product quality.
Pioneering studies have also investigated the use of pyrrole derivatives as building blocks for supramolecular assemblies. These assemblies hold promise for applications in drug delivery systems and catalysis due to their ability to form self-assembled structures with defined geometries.
Conclusion
The compound with CAS No. 8874 (commonly referred to as pyrrole-based amine) represents a versatile building block with diverse applications across multiple disciplines. From pharmaceuticals to materials science, its unique chemical properties continue to drive innovative research directions. As advancements in synthetic methodologies and material characterization techniques unfold, we can expect even more exciting developments involving this intriguing molecule.
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